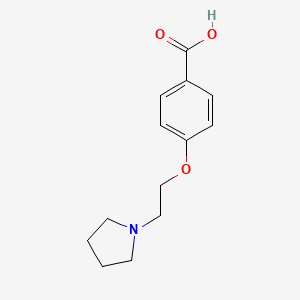

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid

Overview

Description

“4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a boronic acid group , which is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of boronic acid-containing compounds .Molecular Structure Analysis

The molecular structure of “4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid” is characterized by a pyrrolidine ring and a boronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid” are likely to involve the pyrrolidine ring and the boronic acid group. The pyrrolidine ring can undergo various reactions, including functionalization . The boronic acid group can participate in protodeboronation reactions .Scientific Research Applications

Proteomics Research

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: is utilized in proteomics research due to its ability to interact with proteins and peptides. It serves as a biochemical tool for probing protein structure, function, and interactions. This compound can be used to modify proteins or peptides to study their behavior in biological systems .

Drug Discovery

The pyrrolidine ring present in this compound is a common feature in drug molecules. It’s used in medicinal chemistry to enhance the pharmacokinetic properties of new drug candidates. The pyrrolidine scaffold is known for its role in improving the bioavailability and metabolic stability of pharmaceuticals .

Chemical Synthesis

In synthetic chemistry, 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is a versatile intermediate. It can be used to synthesize a wide range of complex molecules, including polymers, dyes, and advanced materials. Its benzoic acid moiety is particularly useful for creating esters and amides, which are foundational in synthesizing various compounds .

Material Science

This compound finds applications in material science, particularly in the development of novel materials with specific properties. It can be incorporated into polymers to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .

Analytical Chemistry

In analytical chemistry, 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid can be used as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in various analytical techniques .

Chromatography

The compound’s unique structure allows it to be used in chromatography as a stationary phase modifier. It can help in the separation of complex mixtures by interacting with different analytes, thus improving the resolution and selectivity of chromatographic methods .

Biological Studies

Due to its structural features, 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid can be used in biological studies to mimic or interfere with natural biological processes. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, providing insights into their mechanisms .

Environmental Science

This compound can also be applied in environmental science research. It may be used to study the degradation of organic compounds in the environment or to develop new methods for the removal of pollutants from water and soil .

Future Directions

The future directions for “4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pypds, have been shown to bind to g-quadruplexes (g4s), atypical nucleic acid structures involved in basic human biological processes .

Mode of Action

It’s worth noting that compounds with similar structures, like pypds, have been shown to exhibit strong specificity for covalent binding to g4 domains . This suggests that 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid might interact with its targets in a similar manner, leading to changes in the targets’ function.

Biochemical Pathways

The interaction of similar compounds with g4s can potentially influence various cellular processes, including dna replication, transcription, and translation .

Result of Action

The interaction of similar compounds with g4s can potentially lead to changes in gene expression and cellular function .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemical species .

properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHIHVWVXVVGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424711 | |

| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69731-93-7 | |

| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)